molecular formula C16H24O6 B024479 Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside CAS No. 106220-89-7

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside

Cat. No. B024479
CAS RN: 106220-89-7
M. Wt: 312.36 g/mol
InChI Key: APZUEGZIJXFXRZ-LJIZCISZSA-N
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Description

“Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside” is a compound with the molecular formula C16H24O6 . It is a type of carbohydrate building block .


Synthesis Analysis

The synthesis of this compound involves regioselective uniform protection/deprotection strategies . The uniform protection of the unprotected starting material is done in a way that only one (or two) hydroxyl groups remain unprotected. The second focus involves regioselective partial deprotection of uniformly protected compounds in the way that only one (or two) hydroxyl groups become liberated .


Molecular Structure Analysis

The molecular structure of this compound is characterized by oxacyclic six-membered rings . The compound represents the first example of a structurally characterized carbohydrate ester of orthocarbonic acid .


Chemical Reactions Analysis

The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as “Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside” gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (312.37), and its structure, which includes multiple hydroxyl groups .

Scientific Research Applications

  • A study by Tatsuta et al. (1982) introduced "Methyl 2-amino-2,3-dideoxy-3-C-formyl--D-xylofuranoside-3′R,5-hemiacetal," a novel branched-chain amino sugar with potential applications in pharmaceuticals and nutraceuticals (Tatsuta, Miyashita, Akimoto, & Kinoshita, 1982).

  • Seib (1968) demonstrated the facile synthesis of "1,6-anhydro-4-O-benzyl--D-glucopyranose" from phenyl 2,3,6-tri-O -acetyl--D-glucopyranoside, suggesting its application in pharmaceuticals and nutraceuticals (Seib, 1968).

  • Ziegler et al. (1993) discovered that treating "Methyl 2,3-di-O-acyl-D-glycopyranosides" with trifluoromethanesulfonic acid produces 3,6-anhydro-D-glycofuranoses and acylated methyl -D-glucopyranosides (Ziegler, Vollmer, Oberhoffner, & Eckhardt, 1993).

  • Gan, Xu, and Seib (1997) synthesized "Methyl 2-O-, 3-O-, and 6-O-(2′-hydroxypropyl)--D-glucopyranosides" with varying yields, noting the crystalline nature of the 2-ether compound (Gan, Xu, & Seib, 1997).

  • Achmatowicz and Bielski (1977) provided a new approach for synthesizing cyclic compounds, specifically "methyl -d- and -l-glucopyranodsides" from methyl (R)- and (S)-(2-furyl)glycolates (Achmatowicz & Bielski, 1977).

  • Risse, Roger, and Monneret (1993) synthesized "Methyl 3-Amino-3,4-dideoxy--D-xylo-hexopyranoside" by combining benzyl -D-glucopyranoside with benzyl -D-ribo-he (Risse, Roger, & Monneret, 1993).

  • Demchenko, Pornsuriyasak, and Meo (2006) presented a one-step procedure for synthesizing "methyl 4,6-O-benzylidene--D-glucopyranoside," offering practical learning opportunities in synthetic carbohydrate chemistry (Demchenko, Pornsuriyasak, & Meo, 2006).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-4,5,6-trimethoxy-2-(phenylmethoxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-18-14-13(17)12(22-16(20-3)15(14)19-2)10-21-9-11-7-5-4-6-8-11/h4-8,12-17H,9-10H2,1-3H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZUEGZIJXFXRZ-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1OC)OC)COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
Reactant of Route 2
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
Reactant of Route 3
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
Reactant of Route 4
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
Reactant of Route 5
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
Reactant of Route 6
Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside

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